molecular formula C18H14FNO2 B14919892 (4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate

(4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate

Cat. No.: B14919892
M. Wt: 295.3 g/mol
InChI Key: AUTITSJRBBXONI-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate typically involves the reaction of 4-fluorobenzyl chloride with 2-methylquinoline-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate is unique due to the presence of the fluorine atom on the phenyl ring, which can enhance its biological activity and stability. The ester linkage also provides a site for further chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C18H14FNO2

Molecular Weight

295.3 g/mol

IUPAC Name

(4-fluorophenyl)methyl 2-methylquinoline-4-carboxylate

InChI

InChI=1S/C18H14FNO2/c1-12-10-16(15-4-2-3-5-17(15)20-12)18(21)22-11-13-6-8-14(19)9-7-13/h2-10H,11H2,1H3

InChI Key

AUTITSJRBBXONI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC3=CC=C(C=C3)F

Origin of Product

United States

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